molecular formula C13H13F6N B1524504 1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine CAS No. 1315368-00-3

1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine

Cat. No.: B1524504
CAS No.: 1315368-00-3
M. Wt: 297.24 g/mol
InChI Key: FZGPQHRSIOFWRD-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a benzyl group and two trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine precursor with benzyl halides and trifluoromethylating agents. One common method includes the use of benzyl bromide and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis by providing better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzyl group may facilitate binding to hydrophobic pockets within proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine is unique due to the presence of both benzyl and trifluoromethyl groups, which confer distinct properties such as enhanced lipophilicity, chemical stability, and potential bioactivity. These features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-benzyl-3,3-bis(trifluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F6N/c14-12(15,16)11(13(17,18)19)6-7-20(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGPQHRSIOFWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)C(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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